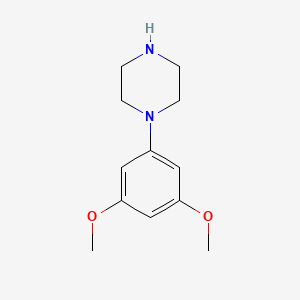

1-(3,5-Dimethoxyphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWMQOCYJSUFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371202 | |

| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-93-0 | |

| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of 1-(3,5-Dimethoxyphenyl)piperazine in the Development of Central Nervous System Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3,5-dimethoxyphenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a new generation of Central Nervous System (CNS) drug candidates. Its unique structural and electronic properties have enabled the development of potent and selective ligands for a variety of CNS targets, particularly serotonin and dopamine receptors. This technical guide provides an in-depth analysis of the synthesis, pharmacological significance, and therapeutic potential of compounds derived from this privileged core. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to empower researchers in their drug discovery endeavors. While direct and extensive pharmacological data on derivatives of this compound is emerging, this guide draws upon established principles and data from closely related arylpiperazine analogs to provide a comprehensive and actionable resource for the scientific community.

Introduction: The Significance of the Arylpiperazine Moiety in CNS Drug Discovery

The piperazine ring is a prevalent heterocyclic motif in a multitude of biologically active molecules, recognized for its capacity to serve as a versatile scaffold in the design of CNS-active agents.[1] Its disubstituted nature allows for the fine-tuning of physicochemical properties, such as lipophilicity and basicity, which are critical for oral bioavailability and blood-brain barrier penetration. The introduction of an aryl group, particularly a substituted phenyl ring, at one of the piperazine nitrogens gives rise to the arylpiperazine class of compounds. These compounds have demonstrated a remarkable ability to interact with various G-protein coupled receptors (GPCRs) in the CNS, including serotonin (5-HT) and dopamine (D) receptors.[1]

The this compound moiety, in particular, offers distinct advantages. The meta-dimethoxy substitution pattern on the phenyl ring influences the electronic environment of the piperazine nitrogen, which can modulate its interaction with receptor binding sites. This specific substitution has been explored in the design of ligands targeting a range of CNS disorders, including anxiety, depression, and psychosis.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent elaboration into more complex drug candidates typically involves well-established synthetic methodologies.

General Synthesis of 1-Arylpiperazines

A common and efficient method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and piperazine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

A generalized workflow for this synthesis is depicted below:

Derivatization of the this compound Scaffold

Once the core this compound is obtained, the secondary amine of the piperazine ring provides a convenient handle for further functionalization. Common derivatization strategies include:

-

Alkylation: Reaction with alkyl halides to introduce a variety of alkyl or substituted alkyl chains.

-

Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

These derivatization reactions allow for the exploration of the chemical space around the core scaffold to optimize pharmacological activity and pharmacokinetic properties.

Pharmacological Profile and Therapeutic Targets

Arylpiperazine derivatives are well-known for their interactions with monoaminergic GPCRs, which are implicated in the pathophysiology of numerous CNS disorders.

Serotonin 5-HT1A Receptor

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[2] Arylpiperazines often act as partial agonists or antagonists at this receptor. The interaction with the 5-HT1A receptor is thought to be a critical component of the therapeutic effects of many CNS drugs.

The signaling pathway of the 5-HT1A receptor is complex and involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine D2 Receptor

The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. Many arylpiperazine derivatives exhibit antagonist or partial agonist activity at D2 receptors.

Quantitative Data on Related Arylpiperazine Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, data from structurally related arylpiperazines provide valuable insights into the potential pharmacological profile. The following table summarizes binding affinities (Ki) and functional activities for a series of arylpiperazine derivatives targeting the 5-HT1A receptor.

| Compound ID | Aryl Substitution | Linker | Terminal Group | 5-HT1A Ki (nM)[2] | α1A Ki (nM)[2] | GTPγS Emax (%)[2] |

| 32 | 2-Methoxyphenyl | -(CH2)4- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 1.2 | 150 | 85 |

| 33 | 2-Methoxyphenyl | -(CH2)5- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 2.5 | 250 | 90 |

| 39 | 1-Naphthyl | -(CH2)4- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 0.8 | 50 | 95 |

| 40 | 1-Naphthyl | -(CH2)5- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 1.5 | 100 | 92 |

Experimental Protocols

The evaluation of novel CNS drug candidates derived from this compound requires a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Receptor source: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).

-

Test compound: The novel derivative of this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Radioligand at a concentration near its Kd.

-

Either:

-

Vehicle (for total binding).

-

Non-specific binding control (for non-specific binding).

-

A range of concentrations of the test compound.

-

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, partial agonist, antagonist) of a test compound at a G-protein coupled receptor.

Materials:

-

Receptor source: Cell membranes expressing the target GPCR.

-

[35S]GTPγS: A non-hydrolyzable analog of GTP.

-

GDP: Guanosine diphosphate.

-

Test compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare receptor-expressing membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

GDP.

-

A range of concentrations of the test compound.

-

Membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for a short period.

-

Initiate Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specific time.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Counting: Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value, relative to a known full agonist, indicates the functional activity of the test compound.

Structure-Activity Relationships (SAR)

The exploration of the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. Key structural modifications and their potential impact include:

-

Substitution on the Phenyl Ring: The 3,5-dimethoxy pattern is a key feature. Modifications to these methoxy groups or the introduction of other substituents can influence receptor affinity and selectivity.

-

The Piperazine Ring: The conformation and basicity of the piperazine ring are important for receptor interaction.

-

The Linker: The nature and length of the linker connecting the piperazine to a terminal group can significantly affect binding affinity and functional activity.

-

The Terminal Group: The terminal moiety can provide additional interactions with the receptor and influence physicochemical properties.

A systematic exploration of these structural features will guide the design of novel CNS drug candidates with improved efficacy and safety profiles.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel CNS therapeutics. Its synthetic tractability and the proven track record of the broader arylpiperazine class in targeting key CNS receptors underscore its potential. While further research is needed to fully elucidate the pharmacological landscape of its direct derivatives, the foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for advancing drug discovery efforts in this area. The continued exploration of this chemical space is anticipated to yield a new generation of medicines for the treatment of a wide range of neurological and psychiatric disorders.

References

The 1-(3,5-Dimethoxyphenyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3,5-dimethoxyphenyl)piperazine moiety is a significant structural scaffold in medicinal chemistry, recognized for its versatile role in the development of a diverse range of therapeutic agents. As a privileged structure, this core is frequently incorporated into molecules designed to interact with various biological targets, particularly G-protein coupled receptors (GPCRs). Its unique electronic and conformational properties, conferred by the meta-dimethoxy substitution pattern on the phenyl ring coupled with the flexible yet constrained piperazine ring, make it an attractive building block for modulating receptor affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold, with a focus on their applications in neuropharmacology and oncology.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves several established synthetic routes. A common and efficient method is the nucleophilic substitution reaction between a suitably substituted aryl halide and piperazine. The reactivity of the aryl halide can be enhanced through the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

General Synthetic Protocol: Buchwald-Hartwig Amination

A prevalent method for the synthesis of N-arylpiperazines involves the palladium-catalyzed coupling of an aryl halide with piperazine. The following is a representative protocol for the synthesis of this compound.

Materials:

-

1-Bromo-3,5-dimethoxybenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dimethoxybenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Biological Activities and Therapeutic Applications

The this compound scaffold has been extensively explored for its interaction with a variety of biological targets, leading to the discovery of compounds with potent pharmacological activities. The primary areas of investigation include its role as a modulator of serotonergic and dopaminergic receptors, as well as its emerging potential in anticancer therapy.

Modulation of Serotonin Receptors

Arylpiperazine derivatives are well-known ligands for serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₇ subtypes. The 3,5-dimethoxy substitution pattern can influence the affinity and selectivity of these compounds.

Caption: Simplified 5-HT1A receptor signaling pathway.

Table 1: Binding Affinities of Arylpiperazine Derivatives at Serotonin Receptors

| Compound ID | Aryl Substitution | Target Receptor | Kᵢ (nM) | Reference |

| 1a | 2-Methoxyphenyl | 5-HT₁A | 1.2 | [1] |

| 1b | 2-Methoxyphenyl | 5-HT₁A | 0.63 | [1] |

| 2a | 3-Chlorophenyl | 5-HT₁A | 2.3 | [2] |

| 2b | 3-Chlorophenyl | 5-HT₇ | 7.8 | [2] |

| 3 | 3,5-Dimethoxyphenyl | hA₁ Adenosine | 69.7 | [3] |

Note: Data for closely related arylpiperazine derivatives are included to provide a comparative context due to the limited availability of specific data for a series of this compound compounds.

Anticancer Activity

Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents. These compounds have been shown to exert cytotoxic effects on various cancer cell lines, and the this compound scaffold is being investigated in this context.

Caption: Proposed mechanism of anticancer activity.

Table 2: In Vitro Anticancer Activity of Arylpiperazine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4a | HCT-116 (Colon) | 33.56 | |

| 4b | HT29 (Colon) | 35.70 | |

| 5a | MCF-7 (Breast) | 2.94 | [4] |

| 5b | A549 (Lung) | 6.30 | [4] |

| 6 | Kelly (Neuroblastoma) | 1.3 | [5] |

Note: The presented data is for various arylpiperazine derivatives to illustrate the anticancer potential of this class of compounds.

Experimental Protocols

Radioligand Binding Assay for 5-HT₁A Receptor Affinity

This protocol describes a standard method for determining the binding affinity of test compounds to the 5-HT₁A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₁A receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

[³H]8-OH-DPAT (radioligand)

-

Serotonin (for non-specific binding determination)

-

Test compounds (dissolved in DMSO)

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT₁A cells to confluency.

-

Harvest the cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.[3]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (20-40 µg of protein), [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and various concentrations of the test compound.

-

For determining non-specific binding, use a high concentration of serotonin (e.g., 10 µM) instead of the test compound.

-

The total binding wells contain only the membrane preparation and the radioligand.

-

Incubate the plate at 25 °C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand binding assay workflow.

Conclusion

The this compound scaffold remains a highly valuable core in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of pharmacological properties. While much of the existing research has focused on broader arylpiperazine classes, the specific 3,5-dimethoxy substitution pattern offers unique electronic and steric features that can be exploited for developing novel and selective ligands. Further focused investigation into this particular scaffold is warranted to fully elucidate its potential in treating a range of disorders, from central nervous system conditions to various forms of cancer. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing drug discovery in these critical therapeutic areas.

References

- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

The Biological Activity of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(3,5-dimethoxyphenyl)piperazine moiety represents a significant scaffold in medicinal chemistry. As a privileged structure, this chemical framework is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. This technical guide provides an in-depth overview of the known biological activities of these derivatives, with a primary focus on their well-documented anticancer properties and potential applications in the central nervous system (CNS). The guide includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and development.

Anticancer Activity

The most prominent and well-characterized biological activity of this compound derivatives is their potent anticancer efficacy. Research has identified specific compounds within this class that exhibit strong growth-inhibitory effects across a wide range of human cancer cell lines.

Lead Compound: RX-5902 (Rezatap)

A notable example is the clinical-stage compound 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine , also known as RX-5902 or Rezatap. This molecule has demonstrated potent antiproliferative activity against numerous cancer cell lines, including those known to be resistant to standard therapies.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of RX-5902 has been quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The compound shows remarkable potency, with IC50 values typically in the low nanomolar range.

| Compound Name | Cancer Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| RX-5902 | Various Human Cancer Cell Lines | Multiple | 10 - 20 | [1] |

| RX-5902 | Sensitive Triple-Negative Breast Cancer (TNBC) Cell Lines (average of 14 lines) | Breast Cancer | 56 | [2][3] |

| Compound 122 | HCT116 | Colorectal Carcinoma | 29 ± 1.4 | [4] |

| Compound 122 | HCT-15 (drug-resistant) | Colorectal Carcinoma | 21 ± 1.4 | [4] |

| Note: Compound 122 is described as containing a 3,5-dimethoxyphenyl group attached to piperazine, with a quinoxaline ring modification. |

Mechanism of Action: Inhibition of p68 RNA Helicase and the β-Catenin Pathway

RX-5902 exerts its anticancer effects through a novel mechanism of action. It has been identified as a first-in-class inhibitor of phosphorylated p68 RNA helicase (also known as DDX5).[2][5]

The binding of RX-5902 to tyrosine-phosphorylated p68 (at Y593) interferes with the interaction between p68 and β-catenin.[1] This disruption is critical because the p68/β-catenin complex is responsible for the nuclear translocation of β-catenin and the subsequent activation of the Wnt signaling pathway, which is frequently dysregulated in cancer. By preventing the nuclear shuttling of β-catenin, RX-5902 effectively downregulates the expression of key oncogenes regulated by this pathway, such as c-Myc and cyclin D1, leading to cell cycle arrest (at G2/M phase) and apoptosis.[1][2]

References

- 1. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | MDPI [mdpi.com]

- 2. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

The Structure-Activity Relationship of Dimethoxyphenyl Piperazines: A Technical Guide for Drug Development Professionals

Introduction

Dimethoxyphenyl piperazine derivatives represent a significant class of compounds in central nervous system (CNS) drug discovery, exhibiting a wide range of pharmacological activities. Their versatile scaffold has been extensively explored, leading to the development of agents targeting various neurotransmitter systems, including serotonergic and dopaminergic pathways. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimethoxyphenyl piperazines, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, outlines detailed experimental protocols for pharmacological evaluation, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important chemical class. The core structure, consisting of a piperazine ring linked to a dimethoxyphenyl moiety, has been a foundational element in the design of numerous CNS-active agents.[1]

I. Core Structure and Synthetic Strategies

The fundamental scaffold of the compounds discussed herein is the 1-(dimethoxyphenyl)piperazine core. The synthetic accessibility of this core allows for diverse chemical modifications at several key positions, which in turn modulates the pharmacological profile of the resulting derivatives.

A general synthetic route to 1-(dimethoxyphenyl)piperazine derivatives involves the nucleophilic substitution reaction between a substituted dimethoxyphenyl halide and piperazine, or a protected piperazine derivative. Further functionalization of the second nitrogen of the piperazine ring is a common strategy to introduce diverse chemical moieties and explore the SAR.

Below is a generalized synthetic scheme for the preparation of 1-(dimethoxyphenyl)piperazine derivatives.

References

1-(3,5-Dimethoxyphenyl)piperazine derivatives for serotonin receptor targeting

An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperazine Derivatives for Serotonin Receptor Targeting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives as ligands for serotonin (5-HT) receptors. The versatile arylpiperazine scaffold is a cornerstone in the design of centrally active agents, with numerous approved drugs for psychiatric and neurological disorders featuring this core structure.[1][2] Modifications of the aryl moiety, such as the inclusion of dimethoxy substitutions, significantly influence the pharmacological profile, including affinity and selectivity for various 5-HT receptor subtypes.[3] This document will delve into the structure-activity relationships, pharmacological data, experimental procedures, and relevant signaling pathways associated with these compounds.

Core Concepts and Structure-Activity Relationships (SAR)

The arylpiperazine moiety is a well-established pharmacophore for targeting serotonergic and other monoaminergic receptors.[4] The nature and position of substituents on the phenyl ring are critical determinants of a compound's binding affinity and selectivity. For instance, the long-chain arylpiperazines (LCAPs) are a significant source of ligands for the 5-HT1A receptor.[5] The 1-(2-methoxyphenyl)piperazine moiety, a close structural relative of the 3,5-dimethoxy variant, is a common building block in the synthesis of 5-HT1A receptor ligands.[6]

Key SAR observations for arylpiperazine derivatives include:

-

Substitution Pattern: The substitution pattern on the benzyl or phenyl ring is paramount in determining the pharmacological profile, influencing affinity and selectivity for serotonin and dopamine receptors.[3]

-

Alkyl Chain Length: In many series of arylpiperazine derivatives, the length of the alkyl chain connecting the piperazine ring to another moiety is crucial for affinity and selectivity at 5-HT1A receptors.[7]

-

Terminal Fragment: The nature of the terminal fragment of the molecule also plays a significant role in receptor affinity. For example, the incorporation of a benzotriazole moiety has been shown to contribute to both 5-HT1A and 5-HT2 receptor affinity.[8]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of various arylpiperazine derivatives for different serotonin receptor subtypes. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at 5-HT1A Receptors

| Compound | Structure | Ki (nM) for 5-HT1A | Reference |

| Compound 1h | 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine | 31.7 | [7] |

| Compound 2a | cis-bicyclo[3.3.0]octane derivative | 0.12-0.63 | [9] |

| Compound 2c | cis-bicyclo[3.3.0]octane derivative | 0.12-0.63 | [9] |

| Compound 2f | norbornane derivative | 0.12-0.63 | [9] |

| Compound 2g | norbornane derivative | 0.12-0.63 | [9] |

| Compound 2h | norbornene derivative | 0.12-0.63 | [9] |

| Compound 4d | 1,2,3,4-tetrahydro-gamma-carboline derivative | < 50 | [10] |

| Compound 4e | 1,2,3,4-tetrahydro-gamma-carboline derivative | < 50 | [10] |

| Compound 9b | Bipyridyl system with tetramethylene spacer | 23.9 | [11] |

| Compound 12a | Bipyridyl system with oxotriazinyl fragment | 41.5 | [11] |

| SYA16263 | 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine | 1.1 | [12] |

| Compound 21 | 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 0.74 | [12] |

| Compound 7 Fumarate | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | [13][14] |

| Compound 9 Fumarate | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 | [13][14] |

Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Other 5-HT Receptors

| Compound | Structure | Ki (nM) for 5-HT2A | Ki (nM) for 5-HT7 | Reference |

| Compound 4d | 1,2,3,4-tetrahydro-gamma-carboline derivative | High Affinity | - | [10] |

| Compound 4e | 1,2,3,4-tetrahydro-gamma-carboline derivative | High Affinity | - | [10] |

| Compound 9b | Bipyridyl system with tetramethylene spacer | 39.4 | 45.0 | [11] |

| Compound 12a | Bipyridyl system with oxotriazinyl fragment | 315 | 42.5 | [11] |

| SYA16263 | 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine | 50 | 90 | [12] |

| Compound 21 | 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | - | 8.4 | [12] |

| Compound 1d | 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | - | 7.5 | [15] |

| Compound 2d | 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine | - | 13 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the synthesis and pharmacological evaluation of this compound derivatives, based on common practices found in the literature.

General Synthesis of Arylpiperazine Derivatives

A common synthetic route involves the nucleophilic substitution of a suitable halo-alkyl derivative with a substituted piperazine.[14]

Example Protocol:

-

Preparation of the Piperazine Intermediate: this compound can be synthesized via standard methods.

-

Alkylation Reaction: A solution of an appropriate alkyl halide (e.g., 1,3-dichloropropane) in a solvent like acetonitrile is added to a stirring solution of this compound and a base (e.g., K2CO3) in acetonitrile at an elevated temperature (e.g., 70°C).[13]

-

Reaction Monitoring and Workup: The reaction mixture is typically refluxed for several hours. After cooling to room temperature, the solvent is removed under vacuum. The residue is then subjected to standard workup procedures, which may include extraction and purification by chromatography.[13]

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the synthesized compounds for specific serotonin receptors.[11]

General Protocol for 5-HT1A Receptor Binding Assay:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are used.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways for serotonin receptors and a typical experimental workflow for the evaluation of novel derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds for targeting serotonin receptors. Their pharmacological profile can be finely tuned through chemical modifications, leading to the development of potent and selective ligands. The data and protocols presented in this guide offer a foundational resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and evaluation of novel therapeutic agents for a range of CNS disorders. Further research into the 3,5-dimethoxy substitution pattern is warranted to fully elucidate its potential in modulating serotonergic neurotransmission.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. jetir.org [jetir.org]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]

- 15. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring 1-(3,5-Dimethoxyphenyl)piperazine in Anticancer Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the piperazine scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds, including approved anticancer drugs.[1] Its synthetic tractability and ability to modulate physicochemical properties make it an attractive core for drug design. This technical guide focuses on the burgeoning field of 1-(3,5-dimethoxyphenyl)piperazine and its derivatives as a promising class of anticancer agents. While much of the research has centered on complex derivatives, emerging evidence suggests that the this compound core itself possesses intrinsic anticancer properties, primarily through the inhibition of protein synthesis and DNA replication.[2] This document provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols related to this compound class, intended to serve as a valuable resource for researchers in oncology drug discovery.

Mechanism of Action and Signaling Pathways

Derivatives of this compound exert their anticancer effects by modulating several critical signaling pathways implicated in tumorigenesis, including the β-catenin, PI3K/AKT, and NF-κB pathways.

β-Catenin Pathway Inhibition

A notable derivative, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902), has been shown to directly target p68 RNA helicase (DDX5).[3] p68 is a multifunctional protein that, when phosphorylated, interacts with and enhances the activity of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.[3][4] The aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, leading to the transcription of genes that promote cell proliferation, survival, and metastasis, such as c-Myc and Cyclin D1.[3][5] RX-5902 binds to phospho-p68, inhibiting its interaction with β-catenin and subsequently downregulating the expression of β-catenin target genes.[3]

References

- 1. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 2. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DEAD-box RNA helicases with special reference to p68: Unwinding their biology, versatility, and therapeutic opportunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Novel Piperazine-Based CNS Agents

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a detailed examination of the mechanisms of action for novel piperazine-based agents targeting the central nervous system (CNS). It consolidates quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to facilitate research and development in this critical therapeutic area.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of CNS-active drugs.[1][2] Its versatile structure allows for modifications that can fine-tune the pharmacological properties of compounds, leading to a broad spectrum of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[3][4] This guide delves into the molecular interactions and downstream signaling cascades initiated by novel piperazine derivatives targeting key neurotransmitter systems.

Key Molecular Targets and Mechanisms of Action

Novel piperazine-based CNS agents engage a diverse array of molecular targets, leading to their distinct pharmacological profiles. The primary mechanisms revolve around the modulation of dopamine, serotonin, glutamate, and GABA receptor signaling, as well as enzyme inhibition and ion channel activation.

Dopamine Receptor Modulation

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are major targets for piperazine-based antipsychotics. These G-protein coupled receptors (GPCRs) are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Signaling Pathway for D2-like Receptor Antagonism:

Novel piperazine antagonists block the binding of endogenous dopamine to D2-like receptors, thereby preventing the inhibition of adenylyl cyclase. This leads to a normalization of cAMP levels and downstream signaling through Protein Kinase A (PKA). Furthermore, D2 receptor signaling can involve β-arrestin pathways, which are independent of G-protein coupling and can mediate distinct cellular responses.[5]

Serotonin Receptor Modulation

Serotonin (5-HT) receptors are critical targets for antidepressants and anxiolytics.[3] Piperazine derivatives often exhibit activity at 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Agonism:

The 5-HT1A receptor is coupled to Gαi/o proteins.[6] Activation by a piperazine agonist inhibits adenylyl cyclase, reducing cAMP and PKA activity. This leads to an increase in K+ conductance and a decrease in Ca2+ conductance, ultimately decreasing neuronal excitability.[6]

Glutamate Receptor Modulation

NMDA Receptor Antagonism: Novel piperazine derivatives can act as selective antagonists of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[7][8] These receptors are ionotropic, and their activation allows the influx of Na+ and Ca2+, leading to neuronal excitation.[9] Piperazine antagonists can block this ion flow, thereby reducing excitotoxicity implicated in various neurological disorders.

mGluR5 Positive Allosteric Modulation: Certain N-aryl piperazines act as positive allosteric modulators (PAMs) at metabotropic glutamate receptor 5 (mGluR5).[10] These PAMs bind to a site distinct from the glutamate binding site and enhance the receptor's response to glutamate.[11] mGluR5 is coupled to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium.[1][12]

GABA Receptor Antagonism

Some piperazine derivatives have been shown to act as antagonists at GABAA receptors.[13] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization and inhibition of neuronal firing.[14] Piperazine antagonists block this channel, reducing GABAergic inhibition and potentially increasing the levels of other neurotransmitters.[13]

TRPC6 Channel Activation

Recent discoveries have identified piperazine derivatives that can selectively activate Transient Receptor Potential Canonical 6 (TRPC6) channels.[15][16] Activation of these channels can be linked to neuroprotective effects, potentially through the brain-derived neurotrophic factor (BDNF) signaling pathway.[17][18]

Acetylcholinesterase Inhibition

Piperazine-based compounds have also been designed as acetylcholinesterase (AChE) inhibitors.[19] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[20] By inhibiting this enzyme, these piperazine derivatives increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of cognitive deficits.[21][22]

Quantitative Data on Novel Piperazine-Based CNS Agents

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative novel piperazine-based compounds for various CNS targets.

Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives for Dopamine and Serotonin Receptors

| Compound | D2 | D3 | 5-HT1A | 5-HT2A | Reference |

| D2AAK3 derivative 1 | 15.8 | - | 3.5 | 1.8 | [9] |

| D2AAK3 derivative 10 | 28.1 | - | 13.5 | 4.3 | [9] |

| D2AAK3 derivative 11 | 131.0 | - | 4.9 | 10.7 | [9] |

Table 2: Functional Potencies (IC50/EC50, µM) of Piperazine Derivatives

| Compound | Target | Assay | Potency | Reference |

| 1-(2-chlorophenyl)piperazine | GABAA Receptor | Inhibition of GABA-evoked ion current | 46 (IC20) | [13] |

| VU0364289 | mGluR5 | Ca2+ mobilization | 1.2 (EC50) | [21] |

| DPFE | mGluR5 | Ca2+ mobilization | 0.8 (EC50) | [21] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the affinity of a test compound for a specific receptor.[23][24]

Objective: To determine the Ki value of a novel piperazine compound for a target CNS receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

-

Test piperazine compound at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test piperazine compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

This protocol measures the effect of a test compound on the second messenger cAMP, which is modulated by Gs and Gi-coupled receptors.

Objective: To determine if a novel piperazine compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.

Materials:

-

Cells expressing the target receptor.

-

Test piperazine compound.

-

Known agonist for the receptor.

-

Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Plate the cells in a suitable microplate and culture overnight.

-

For a Gs-coupled receptor (agonist mode): Treat the cells with varying concentrations of the test compound.

-

For a Gi-coupled receptor (agonist mode): Treat the cells with varying concentrations of the test compound in the presence of forskolin.

-

For antagonist mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist (for Gs) or a known agonist plus forskolin (for Gi).

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The piperazine scaffold continues to be a highly productive framework for the discovery of novel CNS agents with diverse mechanisms of action. By targeting a wide range of receptors and enzymes, these compounds offer the potential for more effective and safer treatments for a variety of neurological and psychiatric disorders. A thorough understanding of their molecular mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the successful development of the next generation of piperazine-based CNS therapeutics.

References

- 1. Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Metabotropic Glutamate Receptor 5 Positive Allosteric Modulator Acts at a Unique Site and Confers Stimulus Bias to mGlu5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Screening of Transient Receptor Potential Canonical Channel Activators Identifies Novel Neurotrophic Piperazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medlink.com [medlink.com]

- 22. researchgate.net [researchgate.net]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Research Applications of 1-(3,5-Dimethoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dimethoxyphenyl)piperazine (CAS 53557-93-0) is a substituted arylpiperazine that has emerged as a valuable building block in medicinal chemistry. The piperazine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable physicochemical and pharmacokinetic properties to molecules. This technical guide provides an in-depth overview of the research applications of this compound, with a primary focus on its pivotal role in the development of novel therapeutics, particularly in oncology. While direct biological data on the parent compound is limited in publicly available literature, its utility is prominently demonstrated through its incorporation into advanced drug candidates.

Core Application: A Key Intermediate in the Synthesis of the Anticancer Agent RX-5902

The most significant and well-documented application of this compound is as a key structural component of RX-5902 (Supinoxin™) , a first-in-class investigational anticancer agent. RX-5902, chemically named 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, has shown promising preclinical activity, particularly in models of triple-negative breast cancer (TNBC).

Mechanism of Action of RX-5902

RX-5902 targets and inhibits phosphorylated-p68 (p-p68) RNA helicase. This inhibition disrupts the interaction between p-p68 and β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. The downstream effects of this action include the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest at the G2/M phase.

Quantitative Biological Data for RX-5902

The following tables summarize the key in vitro and in vivo efficacy data for RX-5902, highlighting the therapeutic potential derived from the this compound core.

Table 1: In Vitro Antiproliferative Activity of RX-5902

| Cell Line Type | Average IC50 (in sensitive lines) | Reference |

| Triple-Negative Breast Cancer (TNBC) | 56 nM | [1] |

Table 2: Growth Inhibition IC50 Values of RX-5902 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10-20 nM | [2] |

| Various Human Cancer Cell Lines | Multiple | 10-20 nM | [2] |

Table 3: In Vivo Antitumor Activity of RX-5902

| Xenograft Model | Dose & Schedule | Outcome | Reference |

| Triple-Negative Breast Cancer PDX | 60 mg/kg, oral, once daily (5 days on, 2 days off) | Significant Tumor Growth Inhibition | [3] |

Broader Context: Arylpiperazines in Central Nervous System (CNS) Research

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies relevant to the synthesis and evaluation of compounds derived from this compound.

Synthesis of 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide (RX-5902)

This protocol describes a potential synthetic route based on common organic chemistry reactions for amide bond formation.

Materials:

-

This compound

-

7-Fluoro-3-methoxyquinoxalin-2-carbonyl chloride (or a suitable carboxylic acid precursor and coupling agents)

-

Triethylamine or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 7-fluoro-3-methoxyquinoxalin-2-carbonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, RX-5902.

-

Characterize the purified compound by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Cell Proliferation Assay (MTS Assay)

This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for TNBC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (e.g., RX-5902) dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all wells.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a valuable and versatile chemical entity in modern drug discovery. Its primary application as a core component of the promising anticancer agent RX-5902 underscores its importance in oncology research. The structural features of this arylpiperazine also suggest its potential for the development of novel therapeutics targeting the central nervous system. This guide provides a foundational understanding of its current applications and the experimental approaches used in its evaluation, serving as a resource for researchers and scientists in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dimethoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 1-(3,5-Dimethoxyphenyl)piperazine. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

This compound is a substituted arylpiperazine. Arylpiperazines are a significant class of compounds in medicinal chemistry, frequently investigated for their activity on central nervous system targets. A precise understanding of their physicochemical properties is fundamental for predicting their absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and interpreting experimental studies.

The key physicochemical data for this compound are summarized in the table below. It is important to note that while some data points are derived from experimental measurements, others are predicted values based on computational models, as experimental data is not always available in the public domain.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 53557-9-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 222.28 g/mol | [1][2][3] |

| Boiling Point | 147-150 °C (at 1 mmHg) | [1] |

| Density | 1.080 g/cm³ (Predicted) | [1] |

| pKa | 8.91 ± 0.10 (Predicted) | [1] |

| logP (Octanol/Water) | No experimental value found. A calculated XLogP3 of 2.0 was reported for the similar compound 1-[3-(2,5-Dimethoxyphenyl)propyl]piperazine. | [4] |

| Solubility | No quantitative experimental data found. General solubility for related compounds is noted in solvents like DMSO, DMF, and Ethanol. |

Synthesis and Characterization Workflow

A plausible synthetic route for this compound is via a palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds. The following diagram illustrates a general workflow for its synthesis and purification.

Experimental Protocols for Physicochemical Properties

Detailed experimental protocols for determining the precise physicochemical properties of this compound would require specific laboratory investigation. However, the following sections describe standard, widely accepted methodologies used in the pharmaceutical industry for such characterizations.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Principle: Potentiometric titration measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid). The pKa value corresponds to the pH at which 50% of the compound is in its ionized form.

Detailed Methodology:

-

Preparation: A precise amount of this compound is dissolved in deionized water, often with a co-solvent like methanol if aqueous solubility is low.

-

Titration: The solution is placed in a temperature-controlled vessel (e.g., at 25°C) and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Measurement: A calibrated pH electrode continuously monitors the pH of the solution as the titrant is added in small, precise volumes.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point (where the moles of added acid equal the initial moles of the basic compound) is determined from the inflection point of the titration curve.

-

pKa Calculation: The pKa is calculated from the pH value at the half-equivalence point. For polybasic molecules like piperazines, multiple pKa values may be determined from the titration curve.

Determination of logP by the Shake-Flask Method

The partition coefficient (P) between n-octanol and water, typically expressed as its logarithm (logP), is the standard measure of a compound's lipophilicity.

Principle: The shake-flask method is the traditional and most reliable technique for measuring logP. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.

Detailed Methodology:

-

Solvent Preparation: n-Octanol and water are pre-saturated with each other by stirring them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.

-

Equilibration: The mixture is shaken vigorously in a sealed container at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation is often used to ensure complete separation.

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in the n-octanol and water layers is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

logP Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).

Principle: An excess amount of the solid compound is suspended in the solvent of interest. The suspension is agitated until equilibrium between the dissolved and undissolved solid is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Biological Context: Potential Signaling Pathways

Arylpiperazine derivatives are well-documented ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Many of these receptors, including the dopamine D₂ and serotonin 5-HT₁ₐ subtypes, are coupled to the Gαi/o family of G-proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP).

The following diagram illustrates this canonical Gαi/o signaling pathway, which represents a likely mechanism of action for this compound.

References

The Nexus of Serotonin and Dopamine: A Technical Guide to Therapeutic Targets for 1-(3,5-Dimethoxyphenyl)piperazine Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets for analogs of 1-(3,5-Dimethoxyphenyl)piperazine, a chemical scaffold of significant interest in modern medicinal chemistry. Synthesizing data from numerous pharmacological studies, this document is intended for researchers, scientists, and drug development professionals exploring novel therapeutics for neurological and psychiatric disorders. The core focus is on the interaction of these compounds with key G-protein coupled receptors (GPCRs), specifically serotonin and dopamine receptor subtypes.

Primary Therapeutic Targets: 5-HT₁ₐ and D₂ Receptors

The arylpiperazine moiety is a well-established pharmacophore known to interact with a range of biogenic amine receptors. For analogs derived from the this compound core, the primary molecular targets consistently identified are the serotonin 1A (5-HT₁ₐ) receptor and the dopamine D₂ receptor .[1][2] These receptors are crucial modulators of neural circuits involved in mood, cognition, and motor control, making them validated targets for antipsychotic, antidepressant, and anxiolytic agents.[3]

The clinical efficacy of atypical antipsychotics often relies on a dual interaction with both D₂ and 5-HT₁ₐ receptors.[2] Analogs of this compound are being investigated for their potential to achieve a balanced affinity profile, which could lead to improved therapeutic outcomes with fewer side effects compared to existing treatments.

Signaling Pathways and Mechanism of Action

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), affecting downstream gene transcription and cellular responses. A primary outcome of 5-HT₁ₐ receptor activation is neuronal hyperpolarization, which produces an inhibitory effect on neurotransmission.

Dopamine D₂ Receptor Signaling

Similar to the 5-HT₁ₐ receptor, the dopamine D₂ receptor is primarily coupled to the Gi/o class of G-proteins. Agonist binding activates the Gi/o protein, which in turn inhibits the activity of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This pathway is a cornerstone of the mechanism of action for many antipsychotic drugs, where antagonism of D₂ receptors in the mesolimbic pathway is thought to mediate their therapeutic effects.

Quantitative Data Summary: Receptor Binding Affinities

The binding affinity of a compound for its target receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the binding affinities for a selection of arylpiperazine analogs at human 5-HT₁ₐ and D₂ receptors, compiled from various studies.

Table 1: Binding Affinities (Kᵢ, nM) of (Methoxyphenyl)piperazine Analogs at the 5-HT₁ₐ Receptor

| Compound ID | R Group (Modification on Piperazine N4) | Kᵢ (nM) for h5-HT₁ₐ | Reference |

| 1a | - (CH₂)₃-N-(1-adamantanamine) | 1.2 | [1] |

| 1b | - (CH₂)₃-N-(memantine) | 21.3 | [1] |

| 2a | - (CH₂)₄-cinnamoylamide | 0.5 (hD₃), 76.4 (hD₂L) | [4] |

| 3a | - (CH₂)₄-benzamide (R=2-F-phenyl) | 199 | [5] |

| 4a | - (propoxy)coumarin | < 10 (order: 5-HT₁ₐ > D₂) | [4] |

Note: The core structure for compounds 1a and 1b is 1-(2-Methoxyphenyl)piperazine. Compound 2a is a 1-(2-Methoxyphenyl)piperazine derivative. Compound 3a is a 1-(2-Fluorophenyl)piperazine derivative, included for structural comparison. Compound 4a is a 1-phenylpiperazine derivative.

Table 2: Binding Affinities (Kᵢ, nM) of Arylpiperazine Analogs at the D₂ Receptor

| Compound ID | Aryl Group (on Piperazine N1) | R Group (Modification on Piperazine N4) | Kᵢ (nM) for hD₂ | Reference | | :--- | :--- | :--- | :--- | | 5a | 2,3-Dichlorophenyl | -(CH₂)₄-benzamide (R=4-(thien-3-yl)) | 2560 |[5] | | 5b | 2-Fluorophenyl | -(CH₂)₄-benzamide (R=4-(thien-3-yl)) | 2600 |[5] | | 6a | 2-Methoxyphenyl | -cinnamyl | High Affinity |[2] | | 7a | Phenyl | -(propoxy)coumarin | < 50 (order: 5-HT₁ₐ > D₂) |[4] |

Note: These compounds represent a broader class of arylpiperazines evaluated for D₂ receptor affinity. High affinity for compound 6a was noted qualitatively in the study.

Experimental Protocols

General Experimental Workflow for Analog Evaluation

The evaluation of novel this compound analogs typically follows a standardized preclinical screening cascade to determine their pharmacological profile.

Radioligand Binding Assay for 5-HT₁ₐ and D₂ Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the 5-HT₁ₐ or D₂ receptors.

-

Objective: To measure the ability of a test compound to displace a specific radioligand from its receptor.

-

Materials:

-

Cell Membranes: CHO or HEK-293 cells stably expressing the human 5-HT₁ₐ or D₂ receptor.

-

Radioligands:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM Serotonin (for 5-HT₁ₐ) or 10 µM Haloperidol (for D₂).

-

Apparatus: 96-well microplates, glass fiber filters, filtration manifold (cell harvester), scintillation counter.

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound analog test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, radioligand, and the non-specific binding control.

-

Test Compound: Add cell membranes, radioligand, and a specific concentration of the test analog.

-

-

Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

-